molecular formula C13H14O6 B13829171 3-(Acetyloxy)-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid CAS No. 33631-90-2

3-(Acetyloxy)-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid

Cat. No.: B13829171
CAS No.: 33631-90-2
M. Wt: 266.25 g/mol
InChI Key: REEJLJYZXAOKNI-UHFFFAOYSA-N
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Description

2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate (8ci) is a complex organic compound with a unique structure that includes a benzodioxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a benzodioxepin ring through a cyclization reaction involving a catechol derivative and an appropriate dihalide .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Properties

CAS No.

33631-90-2

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

3-acetyloxy-3-methyl-2,4-dihydro-1,5-benzodioxepine-4-carboxylic acid

InChI

InChI=1S/C13H14O6/c1-8(14)19-13(2)7-17-9-5-3-4-6-10(9)18-11(13)12(15)16/h3-6,11H,7H2,1-2H3,(H,15,16)

InChI Key

REEJLJYZXAOKNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(COC2=CC=CC=C2OC1C(=O)O)C

Origin of Product

United States

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